molecular formula C14H13F17O B135815 4-Borono-2-fluoro-L-phenylalanine CAS No. 133921-60-5

4-Borono-2-fluoro-L-phenylalanine

Cat. No. B135815
M. Wt: 226 g/mol
InChI Key: GGGVVBGRTWMSPX-KXMUYVCJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Borono-2-fluoro-L-phenylalanine (BFA) is a synthetic amino acid that has gained significant attention in recent years due to its potential applications in scientific research. BFA is a boron-containing analogue of phenylalanine, which is an essential amino acid that cannot be synthesized by the human body. BFA has been shown to exhibit unique biochemical and physiological properties that make it a valuable tool for studying biological processes.

Mechanism Of Action

4-Borono-2-fluoro-L-phenylalanine acts as a reversible inhibitor of serine hydrolases by forming a covalent bond with the active site serine residue of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to a decrease in enzyme activity. 4-Borono-2-fluoro-L-phenylalanine has been shown to exhibit selectivity for certain serine hydrolases, making it a valuable tool for studying the function of these enzymes in biological systems.

Biochemical And Physiological Effects

4-Borono-2-fluoro-L-phenylalanine has been shown to exhibit several biochemical and physiological effects in biological systems. 4-Borono-2-fluoro-L-phenylalanine has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), which is an enzyme that plays a critical role in the metabolism of endocannabinoids. Inhibition of FAAH by 4-Borono-2-fluoro-L-phenylalanine leads to an increase in endocannabinoid levels, which may have therapeutic potential in the treatment of pain and inflammation. Additionally, 4-Borono-2-fluoro-L-phenylalanine has been shown to inhibit the activity of carboxylesterase enzymes, which are involved in the metabolism of various drugs and xenobiotics.

Advantages And Limitations For Lab Experiments

One of the main advantages of 4-Borono-2-fluoro-L-phenylalanine is its selectivity for certain serine hydrolases, making it a valuable tool for studying the function of these enzymes in biological systems. Additionally, 4-Borono-2-fluoro-L-phenylalanine is a reversible inhibitor, allowing for the recovery of enzyme activity after treatment. However, one limitation of 4-Borono-2-fluoro-L-phenylalanine is its potential for off-target effects, as it may inhibit other enzymes that contain an active site serine residue. Additionally, the synthesis of 4-Borono-2-fluoro-L-phenylalanine can be challenging and may require specialized equipment and expertise.

Future Directions

There are several future directions for the use of 4-Borono-2-fluoro-L-phenylalanine in scientific research. One potential application is in the development of novel inhibitors of serine hydrolases, which may have therapeutic potential in the treatment of various diseases. Additionally, 4-Borono-2-fluoro-L-phenylalanine may be used to study the role of serine hydrolases in various biological processes, including lipid metabolism and inflammation. Finally, the development of new synthesis methods for 4-Borono-2-fluoro-L-phenylalanine may improve its availability and accessibility for scientific research.

Synthesis Methods

4-Borono-2-fluoro-L-phenylalanine can be synthesized using several methods, including the Suzuki-Miyaura coupling reaction and the Mannich reaction. The Suzuki-Miyaura coupling reaction involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The Mannich reaction involves the reaction of an arylboronic acid with a ketone or aldehyde in the presence of a base and a primary amine.

Scientific Research Applications

4-Borono-2-fluoro-L-phenylalanine has been used in a variety of scientific research applications, including protein labeling, enzyme inhibition, and drug discovery. 4-Borono-2-fluoro-L-phenylalanine can be used to selectively label proteins that contain an active site cysteine residue, allowing for the identification and quantification of these proteins in complex biological samples. 4-Borono-2-fluoro-L-phenylalanine has also been shown to inhibit the activity of serine hydrolases, which are enzymes that play a critical role in a variety of biological processes, including lipid metabolism and inflammation. Additionally, 4-Borono-2-fluoro-L-phenylalanine has been used to identify novel inhibitors of serine hydrolases, which may have therapeutic potential in the treatment of various diseases.

properties

CAS RN

133921-60-5

Product Name

4-Borono-2-fluoro-L-phenylalanine

Molecular Formula

C14H13F17O

Molecular Weight

226 g/mol

IUPAC Name

2-amino-3-(4-borono-2-(18F)fluoranylphenyl)propanoic acid

InChI

InChI=1S/C9H11BFNO4/c11-7-4-6(10(15)16)2-1-5(7)3-8(12)9(13)14/h1-2,4,8,15-16H,3,12H2,(H,13,14)/i11-1

InChI Key

GGGVVBGRTWMSPX-KXMUYVCJSA-N

Isomeric SMILES

B(C1=CC(=C(C=C1)CC(C(=O)O)N)[18F])(O)O

SMILES

B(C1=CC(=C(C=C1)CC(C(=O)O)N)F)(O)O

Canonical SMILES

B(C1=CC(=C(C=C1)CC(C(=O)O)N)F)(O)O

synonyms

(18F)-(10B)-L-BPA
18F-10B-FBPA
4-BF-Phe
4-borono-2-(18F)fluoro-DL-phenylalanine
4-borono-2-fluoro-L-phenylalanine
4-borono-2-fluorophenylalanine
fluoroboronophenylalanine

Origin of Product

United States

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